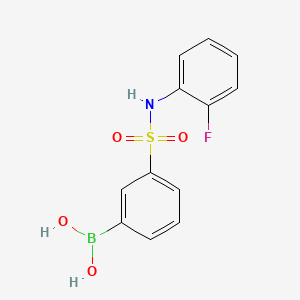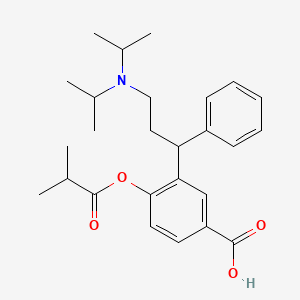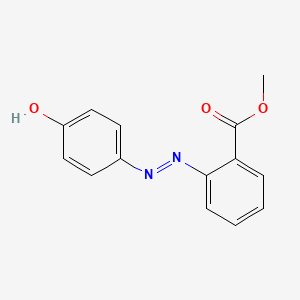
Honokiol-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Honokiol-13C6 is a synthetic derivative of honokiol, a naturally occurring biphenolic compound extracted from the bark, seed cones, and leaves of Magnolia species. Honokiol has been traditionally used in Eastern medicine for its therapeutic properties, including anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic effects . This compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in tracing and studying metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Honokiol-13C6 involves the incorporation of carbon-13 isotopes into the honokiol molecule. This can be achieved through several synthetic routes, including:
Grignard Reaction: A common method where carbon-13 labeled Grignard reagents react with appropriate precursors to form the desired biphenolic structure.
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between carbon-13 labeled boronic acids and halogenated aromatic compounds is another effective method.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. High-pressure liquid chromatography (HPLC) is often employed to purify the final product, ensuring high isotopic purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Honokiol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert honokiol into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of honokiol, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Honokiol-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of honokiol metabolism.
Biology: Helps in studying the bioavailability and distribution of honokiol in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance the efficacy and stability of honokiol
Mécanisme D'action
Honokiol-13C6 exerts its effects through multiple mechanisms, including:
Neuroprotection: It preserves Na+/K+ ATPase activity, phosphorylates pro-survival factors, and modulates GABA receptors.
Anti-inflammatory: Inhibits the MAPK and NF-κB signaling pathways, reducing the expression of inflammatory mediators such as iNOS and COX-2.
Anticancer: Induces cell cycle arrest, inhibits epithelial-mesenchymal transition, suppresses cell migration and invasion, and promotes anti-angiogenesis by downregulating VEGF and its receptors .
Comparaison Avec Des Composés Similaires
Honokiol-13C6 is compared with other similar compounds, such as:
Magnolol: Another biphenolic compound from Magnolia species, structurally similar to honokiol but with different physicochemical properties and stability.
4-O-Methylhonokiol: A methylated derivative of honokiol with distinct biological activities.
Obovatol: Another neolignan from Magnolia species with unique therapeutic properties.
Uniqueness: this compound’s uniqueness lies in its isotopic labeling, which allows for precise tracing and study of its metabolic and pharmacokinetic properties, providing valuable insights into its therapeutic potential .
Propriétés
Formule moléculaire |
C18H18O2 |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-prop-2-enyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-4-prop-2-enylphenol |
InChI |
InChI=1S/C18H18O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2/i8+1,10+1,12+1,14+1,15+1,17+1 |
Clé InChI |
FVYXIJYOAGAUQK-XZRQEUBQSA-N |
SMILES isomérique |
C=CCC1=CC(=C(C=C1)O)[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)CC=C |
SMILES canonique |
C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


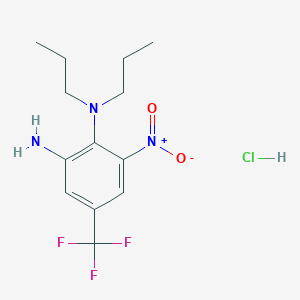
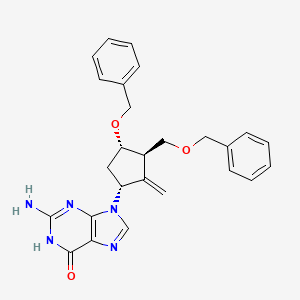

![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)
![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)

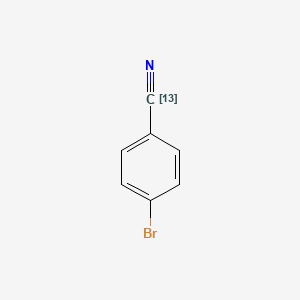
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)



